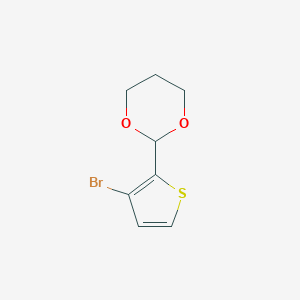

2-(3-Bromo-2-thienyl)-1,3-dioxane

Description

Significance of Brominated Thiophene (B33073) Derivatives in Organic Synthesis

Brominated thiophenes are a class of sulfur-containing heterocyclic compounds that serve as highly versatile precursors in organic synthesis. ontosight.airesearchgate.net The presence of a bromine atom on the thiophene ring provides a reactive handle for a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. google.com The position of the bromine atom significantly influences the compound's reactivity and physical properties. ontosight.ai

These derivatives are crucial for the construction of:

Conducting Polymers: Brominated thiophenes are essential monomers for the synthesis of polythiophenes and oligothiophenes, which are materials with important applications in organic electronics, such as solar cells and organic field-effect transistors (OFETs). ontosight.airesearchgate.netresearchgate.net

Pharmaceuticals and Biologically Active Molecules: The thiophene ring is a common scaffold in many pharmacologically active compounds. researchgate.net Bromination allows for the elaboration of the thiophene core to produce complex molecules with potential therapeutic applications, including antituberculosis and antitumor agents. nih.gov

Complex Organic Intermediates: They serve as building blocks for a variety of complex structures, including arylated anthraquinones and other extended π-systems used in materials science. nih.gov

The utility of bromothiophenes is prominently displayed in their use in widely-practiced coupling reactions, as detailed in the table below.

| Reaction Type | Description | Catalyst/Reagents | Significance |

| Suzuki Coupling | A cross-coupling reaction between an organoboron compound and an organohalide. | Palladium catalysts (e.g., Pd(PPh₃)₄), Base | Forms C-C bonds with high efficiency and functional group tolerance. google.comnih.gov |

| Stille Coupling | A cross-coupling reaction involving an organotin compound and an organohalide. | Palladium catalysts | Tolerates a wide variety of functional groups, useful in complex syntheses. google.com |

| Kumada Coupling | A cross-coupling reaction between a Grignard reagent and an organohalide. | Nickel or Palladium catalysts | An early and effective method for forming C-C bonds. google.com |

| Buchwald-Hartwig Amination | A cross-coupling reaction to form carbon-nitrogen bonds. | Palladium catalysts, Ligands (e.g., dppf, BINAP) | Essential for synthesizing anilines and other nitrogen-containing compounds. nih.gov |

Role of 1,3-Dioxane (B1201747) Moiety as a Protective Group and Synthetic Handle

The 1,3-dioxane group is a six-membered cyclic acetal (B89532) that functions primarily as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols in multi-step organic synthesis. thieme-connect.dewikipedia.org Its protective role is defined by its stability under a range of reaction conditions and its susceptibility to cleavage under specific, controlled circumstances.

The formation of a 1,3-dioxane is typically achieved by reacting a carbonyl compound with 1,3-propanediol (B51772) in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org This strategy is governed by the following principles:

Stability: 1,3-dioxanes are notably stable in basic, oxidative, and reductive environments. thieme-connect.de This robustness allows chemists to perform reactions on other parts of a molecule without affecting the protected carbonyl group.

Lability: The key to their utility is their instability towards acidic conditions. thieme-connect.de They are readily cleaved by treatment with Brønsted or Lewis acids, often in the presence of water or an alcohol, to regenerate the original carbonyl compound. organic-chemistry.org

Synthetic Handle: Beyond protection, the 1,3-dioxane ring can act as a synthetic handle. Regioselective ring-opening reactions of 1,3-dioxane-type acetals, particularly in carbohydrate chemistry, have emerged as a powerful method for differentiating between hydroxyl groups, enabling complex synthetic transformations. researchgate.net

The stability profile of the 1,3-dioxane protecting group is summarized below.

| Condition Type | Stability | Notes |

| Basic (e.g., LDA, NaH, t-BuOK) | Stable | Resistant to strong and weak bases. thieme-connect.deorganic-chemistry.org |

| Nucleophilic (e.g., RLi, RMgX, enolates) | Stable | Unreactive towards common nucleophiles. organic-chemistry.org |

| Reductive (e.g., H₂/Pd, LiAlH₄, NaBH₄) | Stable | Tolerates a wide range of reducing agents. thieme-connect.deorganic-chemistry.org |

| Oxidative (e.g., KMnO₄, CrO₃) | Stable | Generally resistant to many common oxidants. thieme-connect.deorganic-chemistry.org |

| Acidic (e.g., HCl, p-TsOH, Lewis Acids) | Labile | Cleaved under acidic conditions to deprotect the carbonyl group. thieme-connect.deorganic-chemistry.org |

Overview of 2-(3-Bromo-2-thienyl)-1,3-dioxane as a Key Intermediate in Complex Molecular Synthesis

The compound this compound (CAS No. 337468-67-4) is a strategic intermediate that capitalizes on the distinct chemical properties of its two core components. chemicalbook.com In this molecule, the 1,3-dioxane group serves to protect the aldehyde functionality of 3-bromo-2-thiophenecarboxaldehyde. thieme-connect.com

This protection is crucial because it allows for selective chemical manipulation of the thiophene ring via the bromo substituent, a reaction that would otherwise be complicated by the presence of a reactive aldehyde. With the aldehyde masked as a stable dioxane, the bromine atom can participate in a variety of transformations, including:

Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-butyllithium) can replace the bromine atom with lithium, generating a potent nucleophile. This lithiated intermediate can then react with a wide range of electrophiles.

Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for Suzuki, Stille, Kumada, and other palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. google.comresearchgate.net

Once the desired modification of the thiophene ring is complete, the 1,3-dioxane protecting group can be easily removed by acid-catalyzed hydrolysis, revealing the aldehyde functionality for further reactions. This "protect-react-deprotect" sequence makes this compound a highly valuable and versatile intermediate for the synthesis of complex substituted thiophenes, which are themselves precursors to advanced materials and pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO2S |

|---|---|

Molecular Weight |

249.13g/mol |

IUPAC Name |

2-(3-bromothiophen-2-yl)-1,3-dioxane |

InChI |

InChI=1S/C8H9BrO2S/c9-6-2-5-12-7(6)8-10-3-1-4-11-8/h2,5,8H,1,3-4H2 |

InChI Key |

NYLUCQRECPXKJV-UHFFFAOYSA-N |

SMILES |

C1COC(OC1)C2=C(C=CS2)Br |

Canonical SMILES |

C1COC(OC1)C2=C(C=CS2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Bromo 2 Thienyl 1,3 Dioxane

Strategies for the Construction of the 1,3-Dioxane (B1201747) Ring

The formation of the 1,3-dioxane ring is a critical step in the synthesis of the target molecule. This is typically achieved by forming an acetal (B89532) from a corresponding carbonyl compound and a 1,3-diol.

Acetalization Reactions from Precursor Carbonyl Compounds

The most direct and common method for constructing the 1,3-dioxane ring is through the acid-catalyzed acetalization of a precursor aldehyde with 1,3-propanediol (B51772). In the context of synthesizing 2-(3-bromo-2-thienyl)-1,3-dioxane, the logical precursor carbonyl compound is 3-bromo-2-thiophenecarboxaldehyde. researchgate.netnih.gov

This reaction involves the nucleophilic attack of the hydroxyl groups of 1,3-propanediol on the carbonyl carbon of 3-bromo-2-thiophenecarboxaldehyde. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Table 1: Typical Reagents and Conditions for Acetalization

| Role | Reagent | Examples | Purpose |

| Carbonyl Precursor | Aldehyde | 3-Bromo-2-thiophenecarboxaldehyde | Provides the C2 carbon of the dioxane ring. |

| Diol | 1,3-Diol | 1,3-Propanediol | Forms the O-C-C-C-O backbone of the dioxane ring. |

| Catalyst | Acid | p-Toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄) | Protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack. |

| Solvent | Aprotic Solvent | Toluene (B28343), Benzene, Dichloromethane | Serves as the reaction medium and can act as an azeotroping agent to remove water. |

The general mechanism involves the initial protonation of the carbonyl oxygen, followed by the attack of one of the hydroxyl groups from 1,3-propanediol to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and its elimination as water, followed by an intramolecular cyclization by the second hydroxyl group, leads to the formation of the stable 1,3-dioxane ring.

Cyclization Approaches to the Dioxane Ring System

While less common for this specific target, alternative cyclization approaches can, in principle, be employed to form the 1,3-dioxane ring. These methods might involve the reaction of a dihalide with a carbonyl compound under basic conditions or other specialized cyclization strategies. For instance, processes for making dialkyl acetals of 2-mercaptoacetaldehyde involve multi-step sequences that ultimately form a cyclic acetal. google.com However, for the synthesis of this compound, the direct acetalization of 3-bromo-2-thiophenecarboxaldehyde remains the most straightforward and efficient method.

Introduction of the 3-Bromo-2-thienyl Moiety

The placement of the bromine atom at the 3-position of the thiophene (B33073) ring is a key regiochemical challenge that can be addressed either before or after the formation of the dioxane ring.

Halogenation Protocols on Thiophene Precursors

Direct bromination of thiophene typically occurs at the more reactive α-positions (2- and 5-positions). To achieve bromination at the β-position (3- or 4-position), one must start with a thiophene precursor that directs the electrophilic attack to this position. One strategy involves the selective dehalogenation of polybrominated thiophenes. For example, 2,3,5-tribromothiophene (B1329576) can be selectively reduced with zinc dust in acetic acid to yield 3-bromothiophene (B43185). scispace.com This 3-bromothiophene can then be formylated at the 2-position to give the required 3-bromo-2-thiophenecarboxaldehyde precursor.

Another approach is the use of a directing group. For instance, a bulky group at the 2-position can sterically hinder attack at the 5-position, but this does not typically promote bromination at the 3-position over the 5-position without other electronic influences.

Regioselective Bromination of Substituted Thiophenes

If the synthesis starts with 2-(2-thienyl)-1,3-dioxane, a subsequent bromination step would be required. The electrophilic bromination of 2-substituted thiophenes generally occurs with high regioselectivity at the vacant 5-position. tandfonline.com Therefore, direct bromination of 2-(2-thienyl)-1,3-dioxane with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid would be expected to yield 2-(5-bromo-2-thienyl)-1,3-dioxane as the major product.

To achieve bromination at the 3-position of a 2-substituted thiophene, more advanced strategies are often necessary. One such method is directed ortho-metalation. This would involve the deprotonation of 2-(2-thienyl)-1,3-dioxane at the 3-position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a bromine source such as Br₂ or CBr₄. The dioxane group itself is generally not a strong directing group for lithiation, so the success of this approach would depend on the specific reaction conditions.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be designed using either convergent or divergent strategies.

Convergent Synthesis: A convergent approach is generally more efficient for multi-step syntheses. In this case, the two main fragments of the molecule, the 3-bromo-2-thienyl moiety and the 1,3-dioxane ring, are prepared separately and then combined in a final step. The most practical convergent synthesis for this target molecule is the one described in section 2.1.1.

Fragment 1: 3-bromo-2-thiophenecarboxaldehyde is synthesized or obtained commercially.

Fragment 2: 1,3-propanediol is a readily available reagent.

Convergence Step: The two fragments are combined in an acetalization reaction to form the final product.

This approach is highly efficient as it allows for the optimization of the synthesis of each fragment independently and combines them at a late stage.

Divergent Synthesis: A divergent synthesis would involve creating a common intermediate that can be used to generate a variety of related compounds, including the target molecule. For example, one could start with 2-(2-thienyl)-1,3-dioxane as a common intermediate.

From this intermediate, a variety of reactions could be performed to introduce different substituents at various positions on the thiophene ring.

Table 2: Example of a Divergent Approach from a Common Intermediate

| Reaction | Reagent | Product |

| Intermediate | 2-(2-Thienyl)-1,3-dioxane | - |

| Bromination | N-Bromosuccinimide (NBS) | 2-(5-Bromo-2-thienyl)-1,3-dioxane |

| Lithiation then Bromination | 1. n-BuLi 2. Br₂ | This compound |

| Nitration | HNO₃/H₂SO₄ | 2-(5-Nitro-2-thienyl)-1,3-dioxane |

This divergent strategy allows for the creation of a library of substituted 2-(2-thienyl)-1,3-dioxane derivatives from a single, readily accessible precursor.

Coupling of Brominated Thiophene with Dioxane Precursors

The most direct and common method for synthesizing this compound is through the acid-catalyzed acetalization of 3-bromothiophene-2-carboxaldehyde (B1273759). This reaction involves the coupling of the brominated thiophene aldehyde with a dioxane precursor, typically 1,3-propanediol.

The core of this methodology is the formation of a cyclic acetal. The reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄). The process is reversible, and to drive the equilibrium towards the product, the water formed during the reaction must be removed, often through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.

Reaction Scheme: 3-Bromothiophene-2-carboxaldehyde + 1,3-Propanediol ⇌ this compound + H₂O (in the presence of an acid catalyst)

This approach is advantageous due to the commercial availability of the starting material, 3-bromothiophene-2-carboxaldehyde nih.govchemsynthesis.com. The formation of similar acetals from aldehydes and diols is a well-established and reliable transformation in organic synthesis orgsyn.orgmdpi.com. The existence of related compounds like 3-Bromo-2-diethoxymethylthiophene, a diethyl acetal of the same aldehyde, further supports the feasibility of this synthetic route chemicalbook.com.

Sequential Functionalization of Thiophene and Dioxane Components

An alternative strategy involves a multi-step sequence where the 1,3-dioxane ring is formed prior to the bromination of the thiophene ring. This pathway offers a different approach to the target molecule and can be useful if the starting materials for this route are more readily available or cost-effective.

The synthesis begins with the protection of the aldehyde group of 2-thiophenecarboxaldehyde by reacting it with 1,3-propanediol under acidic conditions to form the intermediate, 2-(2-thienyl)-1,3-dioxane. This step effectively shields the reactive aldehyde functionality from the subsequent bromination conditions.

In the second step, the acetal-protected thiophene is subjected to electrophilic bromination. Reagents such as N-Bromosuccinimide (NBS) in a solvent like chloroform (B151607) or acetic acid are commonly used for the selective bromination of thiophene rings mdpi.com. The acetal group is generally stable under these conditions. The electron-donating nature of the sulfur atom in the thiophene ring directs the bromination primarily to the adjacent positions (C2 and C5). Since the C2 position is blocked by the dioxane substituent, the bromine atom is directed to the C5 or C3 position. Careful control of reaction conditions is necessary to achieve selective bromination at the desired C3 position.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of the synthesis of this compound, particularly via the direct acetalization route (Section 2.3.1), is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield include the choice of catalyst, solvent, temperature, and the method of water removal.

Optimizing these variables is critical for pushing the reaction equilibrium toward the product side and minimizing side reactions. For instance, the selection of an appropriate acid catalyst can significantly influence the reaction rate and yield. Solvents that form an azeotrope with water are essential for efficient removal of the water byproduct using a Dean-Stark trap.

Below is an interactive data table summarizing the effects of various parameters on the yield of the acetalization reaction, based on established principles of similar chemical transformations researchgate.netscielo.brchemrxiv.org.

| Parameter | Variation | Effect on Yield | Rationale |

| Catalyst | p-TsOH | High | Effective, mild, and easy to handle. |

| H₂SO₄ | High | Very effective but can sometimes lead to side reactions or degradation. | |

| Acidic Resin | Moderate to High | Can simplify workup as it can be filtered off, but may be less active. | |

| Solvent | Toluene | High | Forms an azeotrope with water, facilitating its removal. |

| Dichloromethane | Moderate | Does not form an azeotrope; requires a drying agent like MgSO₄. | |

| Benzene | High | Excellent for azeotropic removal of water but is carcinogenic. | |

| Temperature | Reflux | High | Increases reaction rate and efficiency of azeotropic water removal. |

| Room Temp | Low | Reaction is slow and equilibrium is not effectively shifted to the product. | |

| Water Removal | Dean-Stark | High | Continuously removes water, driving the reaction to completion. |

| Molecular Sieves | Moderate | Can be effective but may be less efficient than a Dean-Stark trap. |

Reactivity and Transformational Chemistry of 2 3 Bromo 2 Thienyl 1,3 Dioxane

Reactivity of the Aryl Halide (Bromo) Functionality

The bromine atom attached to the thiophene (B33073) ring at the 3-position is the most reactive site for many chemical transformations, particularly for the formation of new carbon-carbon bonds. This reactivity is primarily exploited through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the coupling of the aryl bromide of 2-(3-bromo-2-thienyl)-1,3-dioxane with a wide range of organometallic reagents. These reactions are fundamental in the synthesis of more complex molecules, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov While specific studies on this compound are not extensively documented, the reactivity of the closely related 3-bromo-2-thiophenecarboxaldehyde provides valuable insight. The dioxane derivative is expected to undergo similar transformations, with the dioxane moiety acting as a stable protecting group for the aldehyde functionality.

For instance, 3-bromo-2-thiophenecarboxaldehyde has been successfully coupled with various arylboronic acids. rsc.org These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), along with a base like sodium carbonate or potassium carbonate, in a solvent system such as a mixture of toluene (B28343), ethanol, and water. rsc.orgacs.orgmdpi.com

| Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 92 |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 |

The Stille coupling involves the reaction of an organic halide with an organotin compound, catalyzed by palladium. scispace.com This method is known for its tolerance of a wide variety of functional groups and can be carried out under neutral conditions. wiley-vch.de The reactivity of this compound in Stille couplings is anticipated to be similar to that of other bromothiophenes. The reaction of 3-bromo-2-thiophenecarboxaldehyde with organostannanes such as (tributylstannyl)thiophene demonstrates the feasibility of this transformation. wikipedia.org

Typical conditions for Stille coupling involve a palladium catalyst like Pd(PPh₃)₄ in a non-polar solvent such as toluene or dioxane. wiley-vch.de

| Organotin Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| (Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 75 |

| (Tributylstannyl)benzene | Pd(PPh₃)₄ | Dioxane | 80 |

| Vinyltributyltin | PdCl₂(PPh₃)₂ | THF | 70 |

The Negishi coupling is a cross-coupling reaction between an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. rsc.org This reaction is known for its high reactivity and functional group tolerance. core.ac.uk Although specific examples involving this compound are scarce, the general principles of Negishi coupling suggest its applicability. The corresponding organozinc reagents can be prepared from the bromo derivative and coupled with various aryl halides.

For related bromothiophenes, Negishi couplings are typically performed using a palladium catalyst such as Pd(dppf)Cl₂ in a solvent like THF or DME. core.ac.ukacs.org

| Organozinc Reagent | Aryl Halide | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Thien-2-ylzinc chloride | Iodobenzene | Pd(dppf)Cl₂ | THF | 88 |

| Phenylzinc chloride | 4-Bromotoluene | Pd(PPh₃)₄ | DME | 82 |

| Ethylzinc bromide | Iodobenzene | Pd(dppf)Cl₂ | THF | 76 |

Direct C-H arylation is an increasingly popular method for forming carbon-carbon bonds, as it avoids the pre-functionalization of one of the coupling partners. rsc.org In this reaction, a C-H bond of one aromatic compound is directly coupled with an aryl halide. jcu.edu.au For a substrate like this compound, the C-H bond at the 5-position of the thiophene ring could potentially be arylated. However, the reactivity of the C-Br bond is generally higher in palladium-catalyzed reactions.

Alternatively, the bromo-thienyl moiety can act as the aryl halide partner in a direct arylation with another heterocycle. For example, 3-bromo-2-formylthiophene can be coupled with electron-rich heteroarenes in the presence of a palladium catalyst.

| Arene/Heteroarene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Furan | Pd(OAc)₂ | K₂CO₃ | DMA | 70 |

| Pyrrole | PdCl(C₃H₅)(dppb) | KOAc | Dioxane | 65 |

| Indole | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 72 |

Nucleophilic Substitution Reactions at the Bromine Center

While palladium-catalyzed reactions are the most common transformations for the C-Br bond in this compound, nucleophilic substitution reactions can also occur, although they are generally less favored on an sp²-hybridized carbon unless the ring is highly activated by electron-withdrawing groups. In some cases, nucleophilic aromatic substitution (SNAAr) can be achieved with strong nucleophiles under harsh reaction conditions or through copper catalysis.

For instance, the bromine atom on related bromothiophene derivatives can be displaced by nucleophiles such as amines or alkoxides, often requiring high temperatures or the use of a catalyst like copper(I) iodide. nih.gov

| Nucleophile | Catalyst/Conditions | Solvent | Yield (%) |

|---|---|---|---|

| Ammonia | CuI, 120 °C | Dioxane | 65 |

| Sodium methoxide | 100 °C | Methanol | 58 |

| Piperidine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 75 |

SN1 and SN2 Mechanistic Considerations

Nucleophilic substitution reactions, categorized as SN1 and SN2, are fundamental transformations for alkyl halides. savemyexams.com However, their direct application to aryl halides like this compound is generally not feasible. The carbon atom of the C-Br bond is sp² hybridized and part of an aromatic system.

The SN1 mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is disfavored for aryl halides because the resulting aryl carbocation would be highly unstable. The loss of the bromide ion from the thiophene ring would disrupt the aromatic system, a process that is energetically prohibitive. masterorganicchemistry.comlibretexts.org

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom as the leaving group departs. youtube.com This mechanism is hindered in aryl halides for two main reasons. First, the electron-rich π-system of the thiophene ring repels the incoming nucleophile. Second, the geometry of the ring sterically blocks the backside attack required for an SN2 reaction. Therefore, standard SN1 and SN2 reactions are not considered viable pathways for the direct substitution of the bromine atom on this compound under typical conditions.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)libretexts.org

The most synthetically useful transformations of this compound involve the conversion of the C-Br bond into an organometallic species. This approach reverses the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile, which can then react with a wide array of electrophiles. libretexts.org

Halogen-Magnesium Exchangelibretexts.org

The formation of a Grignard reagent from this compound can be achieved through halogen-magnesium exchange. While the classical method involves reacting the aryl halide with magnesium turnings in an ether solvent, modern methods often provide higher yields and tolerate a broader range of functional groups. libretexts.org

A highly effective method is the use of "turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). rsc.org This reagent can smoothly convert aryl bromides into their corresponding magnesium derivatives under mild conditions. Research has shown that while 2-bromo derivatives of five-membered heterocycles are more reactive, 3-bromo isomers also undergo this exchange effectively. rsc.org The resulting thienylmagnesium reagent is a powerful nucleophile for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org

Halogen-Lithium Exchange

Halogen-lithium exchange is another powerful method for generating a nucleophilic thiophene species from this compound. This reaction is typically carried out at very low temperatures (e.g., -78 °C to -100 °C) using an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edutcnj.edu The exchange is kinetically controlled and extremely fast, often occurring within minutes. harvard.eduresearchgate.net

The reaction proceeds with retention of configuration and generates a 2-(1,3-dioxan-2-yl)-3-lithiothiophene intermediate. harvard.edu This organolithium species is highly reactive and can be trapped with various electrophiles. Studies on related bromo-substituted thiophenes and other aromatic systems have demonstrated the utility of this method for introducing a wide range of functional groups. jcu.edu.auchemrxiv.org The low temperatures are crucial to prevent side reactions, such as the reaction of the alkyllithium reagent with other parts of the molecule. tcnj.edu

| Method | Typical Reagent | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| Halogen-Magnesium Exchange | i-PrMgCl·LiCl | Tetrahydrofuran (THF) | -10 °C to 25 °C | Tolerates more functional groups; less basic than organolithiums. rsc.org |

| Halogen-Lithium Exchange | n-BuLi or t-BuLi | Tetrahydrofuran (THF), Diethyl ether | -78 °C to -100 °C | Very rapid reaction; requires strictly anhydrous conditions and low temperatures. harvard.edutcnj.edu |

Reactions Involving the Thiophene Ring System

Beyond the C-Br bond, the thiophene ring itself possesses distinct reactivity, primarily governed by its aromatic character.

Electrophilic Aromatic Substitution (EAS) Reactions (if applicable)

The directing effects of the substituents are as follows:

2-(1,3-dioxane) group: The oxygen atoms of the acetal (B89532) can donate lone-pair electrons, acting as a weak activating group and directing electrophiles to the ortho (position 3) and para (position 5) positions. Since position 3 is blocked, it directs towards C5.

3-Bromo group: Halogens are deactivating groups due to their inductive electron withdrawal but are ortho- and para-directing because of resonance electron donation. The bromine at C3 would direct incoming electrophiles to position 5.

Both substituents direct an incoming electrophile to the C5 position. However, the bromine atom deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than unsubstituted thiophene. libretexts.org Consequently, while EAS is theoretically possible at the C5 position, it would likely require harsh reaction conditions.

Oxidation of the Thiophene Ring (e.g., to sulfoxides, sulfones)rsc.org

The sulfur atom in the thiophene ring can be oxidized, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This process, however, leads to a loss of aromaticity. thieme-connect.de

Thiophene-1-oxide: Mild oxidation can lead to the formation of the corresponding thiophene-1-oxide. These compounds are generally unstable.

Thiophene-1,1-dioxide: Further oxidation yields the thiophene-1,1-dioxide. These sulfones are no longer aromatic and behave as cyclic dienes, often participating in cycloaddition reactions such as the Diels-Alder reaction. thieme-connect.de

Transformations Involving the 1,3-Dioxane (B1201747) Ring

The chemistry of the 1,3-dioxane ring in this compound is primarily characterized by its cleavage under acidic conditions and its distinct stereochemical structure.

Acid-Catalyzed Deprotection and Ring Opening

The 1,3-dioxane group serves as a protecting group for the aldehyde functionality of 3-bromo-2-thiophenecarbaldehyde. A key reaction of this moiety is its removal, or deprotection, via acid-catalyzed hydrolysis. organic-chemistry.org This process is fundamental in multi-step organic synthesis, allowing the regeneration of the original carbonyl compound after other chemical transformations have been performed on the molecule.

The reaction is highly dependent on pH; the dioxane ring is stable under neutral and basic conditions but is readily cleaved in the presence of an acid catalyst and a nucleophile, typically water. lookchem.com The mechanism proceeds through several key steps:

Protonation: An acid catalyst, such as hydronium ion (H₃O⁺), protonates one of the oxygen atoms of the dioxane ring. This initial step activates the acetal, making it more electrophilic.

Ring Opening: The protonated acetal undergoes cleavage of a carbon-oxygen bond, forming a resonance-stabilized oxocarbenium ion. This intermediate is a key reactive species in the hydrolysis process.

Nucleophilic Attack: A water molecule attacks the carbocationic center of the oxocarbenium ion, leading to the formation of a hemiacetal ether.

Proton Transfer and Cleavage: Subsequent proton transfers and cleavage of the remaining portion of the acetal linkage result in the formation of the final products: 3-bromo-2-thiophenecarbaldehyde and 1,3-propanediol (B51772).

The entire process is reversible, and the formation of the acetal (protection) is typically driven to completion by removing water from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org Conversely, deprotection is facilitated by using an excess of water in an acidic medium. organic-chemistry.org

| Acid Catalyst | Solvent System | General Conditions | Reference |

|---|---|---|---|

| Aqueous HCl | Water/Organic Co-solvent (e.g., THF, Acetone) | Room temperature to mild heating. | |

| p-Toluenesulfonic acid (p-TsOH) | Acetone (B3395972)/Water | Often used for transacetalization to acetone dimethyl acetal. | organic-chemistry.org |

| Iodine (catalytic) | Wet Acetone | Mild, neutral conditions for sensitive substrates. | organic-chemistry.org |

| Er(OTf)₃ (catalytic) | Wet Nitromethane | Gentle Lewis acid catalysis at room temperature. | organic-chemistry.org |

Ring-Opening Polymerization (if relevant as a monomer)

Ring-opening polymerization (ROP) is a significant method for synthesizing various polymers. Cationic ring-opening polymerization (CROP) is particularly relevant for cyclic acetals such as 1,3-dioxolane (B20135) and 1,3-dioxane. nih.govrsc.org This process is typically initiated by strong acids or cationic species that can open the heterocyclic ring, allowing it to add to other monomer units to form a polymer chain. mdpi.com

However, this compound is not considered a relevant or suitable monomer for ring-opening polymerization. The CROP of cyclic acetals generally proceeds via the formation of a propagating chain with a reactive oxocarbenium ion at its end. nih.gov For this to occur efficiently, the monomer itself must be susceptible to ring opening in a way that allows for chain propagation.

In the case of this compound, the presence of the bulky and electronically stable 2-thienyl substituent significantly hinders the polymerization process. The C2 position is sterically crowded, and the acetal linkage is more prone to simple hydrolysis (deprotection) in the presence of an initiator, which would regenerate the starting aldehyde rather than initiating a polymerization chain. The polymerization-depolymerization equilibrium for many cyclic acetals strongly favors the monomer, and the thermodynamic stability of the 2-aryl substituted dioxane ring further disfavors polymerization. nih.gov Therefore, this compound functions as a protected aldehyde rather than a precursor for polyacetal synthesis.

Conformational Analysis and Stability of the 1,3-Dioxane Ring

The 1,3-dioxane ring is not planar and, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. psu.edu This leads to two distinct positions for substituents: axial and equatorial. For this compound, the thienyl group can occupy either the axial or equatorial position at C2.

Interestingly, for many 2-aryl-1,3-dioxanes, extensive studies have shown a preference for the conformer where the bulky aromatic group occupies the axial position. lew.ro This is contrary to what would be predicted based solely on steric hindrance, where the larger group would be expected to favor the less crowded equatorial position. This preference for the axial orientation is attributed to stabilizing stereoelectronic interactions, often referred to as the anomeric effect. nih.govuco.es

The anomeric effect in this context involves a stabilizing hyperconjugative interaction between the non-bonding lone pair (n) of a ring oxygen atom and the antibonding orbital (σ*) of the C2-C(aryl) bond. nih.gov For this overlap to be effective, the orbitals must be properly aligned, which occurs when the aryl group is in the axial position. In addition to hyperconjugation, electrostatic interactions between the substituents and the ring are also considered crucial in determining the conformational equilibrium. nih.gov The electron-withdrawing nature of the bromo-thienyl substituent likely plays a role in these electrostatic considerations.

The stability of the chair conformation is significant, and the energy barrier to ring-flipping (from one chair form to another) is substantial. The preference for the axial conformer can be quantified by the conformational free energy difference (ΔG°), which is often negative for 2-aryl substituents, indicating the axial form is more stable.

| Feature | Description | Governing Factors | Reference |

|---|---|---|---|

| Preferred Conformation | Chair form. | Minimization of angle and torsional strain. | psu.edu |

| Substituent Orientation | The 2-(3-bromo-2-thienyl) group can be either axial or equatorial. | Thermodynamic equilibrium between conformers. | acs.org |

| Axial Preference | The axial conformer is often more stable for 2-aryl groups. | Anomeric effect (n → σ* hyperconjugation), electrostatic interactions. | lew.ronih.govnih.gov |

| Aryl Group Geometry | In the axial position, the aromatic ring tends to adopt an orthogonal orientation relative to the dioxane ring. | Minimization of steric interactions with syn-axial hydrogens. | lew.ro |

Advanced Structural and Spectroscopic Investigations

Elucidation of Conformational Preferences of the Dioxane Ring and Thiophene (B33073) Moiety

The structure of 2-(3-Bromo-2-thienyl)-1,3-dioxane features two key components whose conformations are crucial: the six-membered 1,3-dioxane (B1201747) ring and the substituted thiophene ring.

The 1,3-dioxane ring is known to exist predominantly in a chair conformation , which minimizes torsional and steric strain. In solution at room temperature, this ring typically undergoes rapid chair-to-chair interconversion. However, the presence of a bulky substituent at the C2 position, such as the 3-bromo-2-thienyl group, is expected to create a significant energetic preference for one chair conformer over the other. Specifically, the conformer where the large substituent occupies the equatorial position is heavily favored to reduce unfavorable 1,3-diaxial interactions. Studies on analogous 2,5-disubstituted 1,3-dioxanes have established that the conformational equilibrium is highly dependent on the nature and position of the substituents. For instance, research on 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane has shown that while its molecules adopt a chair conformation in the crystalline state, an equilibrium between energy-degenerate chair invertomers exists in solution. researchgate.net

The thiophene moiety, being an aromatic heterocycle, is inherently planar. The key conformational variable associated with it is the rotational orientation relative to the dioxane ring, defined by the dihedral angle between the two ring systems. This orientation is influenced by steric hindrance between the bromine atom and the protons on the dioxane ring, as well as electronic interactions.

Application of Advanced NMR Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the dynamic and structural features of molecules in solution. For a molecule like this compound, advanced 1D and 2D NMR techniques are essential for unambiguous characterization. ipb.pt

Two-dimensional NMR experiments are critical for mapping the complex network of covalent bonds and confirming the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the axial and equatorial protons on C4, C5, and C6 of the dioxane ring. It would also confirm the coupling between the H4 and H5 protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms they are attached to. It provides an unambiguous assignment of the carbon signals in the ¹³C NMR spectrum, distinguishing, for example, the C4/C6 carbons from the C5 carbon of the dioxane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. This would definitively establish the connectivity between the dioxane and thiophene rings by showing a correlation from the C2-proton of the dioxane ring to the C2 and C3 carbons of the thiophene ring.

A representative table of expected NMR data is presented below, based on analyses of similar structures. docbrown.info

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Dioxane C2-H | ~5.0-5.5 | ~95-105 | Thiophene C2, C3; Dioxane C4, C6 |

| Dioxane C4/C6-H (ax) | ~3.6-3.9 | ~65-70 | Dioxane C2, C5 |

| Dioxane C4/C6-H (eq) | ~4.0-4.3 | ~65-70 | Dioxane C2, C5 |

| Dioxane C5-H (ax/eq) | ~1.5-2.2 | ~25-30 | Dioxane C4, C6 |

| Thiophene H4 | ~7.0-7.3 | ~125-130 | Thiophene C2, C3, C5 |

| Thiophene H5 | ~7.4-7.7 | ~128-133 | Thiophene C3, C4 |

| Thiophene C2 | - | ~120-125 | Dioxane C2-H |

| Thiophene C3 | - | ~110-115 | Dioxane C2-H, Thiophene H4, H5 |

Note: This table represents expected values and correlations. Actual experimental data may vary.

While COSY, HSQC, and HMBC establish through-bond connectivity, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximity of nuclei. ipb.pt These experiments are paramount for determining the preferred conformation and the relative orientation of the two rings.

For instance, a strong NOE signal between the C2-proton of the dioxane ring and the H5 proton of the thiophene ring would suggest a conformation where these protons are spatially close. Conversely, the absence of such a signal would indicate a different rotational preference. Furthermore, observing NOEs between the C2-substituent and the axial protons at C4 and C6 would confirm an equatorial orientation of the 3-bromo-2-thienyl group on the dioxane chair.

X-ray Crystallographic Studies on Analogous Bromothiophene-Containing Dioxanes

While the specific crystal structure of this compound may not be publicly available, extensive crystallographic data on analogous compounds provide a robust model for its solid-state behavior. Studies on compounds like 1-(3-Bromo-2-thienyl)ethanone and other bromothiophene derivatives offer critical insights. nih.govmdpi.com

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a variety of intermolecular forces. rsc.orgmdpi.com For bromothiophene-containing structures, several key interactions are anticipated:

Hydrogen Bonding: Weak C—H···O hydrogen bonds are expected, likely involving the acidic thiophene protons or dioxane C-H groups as donors and the dioxane oxygen atoms as acceptors. Such interactions are observed in the crystal structure of 1-(3-Bromo-2-thienyl)ethanone. nih.gov

Halogen Bonding: The bromine atom on the thiophene ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen from a neighboring dioxane ring. This type of interaction is a significant force in directing crystal packing. rsc.orgresearchgate.net

π-π Stacking: The electron-rich thiophene rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

In-depth Spectroscopic Analysis of this compound Remains an Area for Future Investigation

A comprehensive review of available scientific literature and spectral databases reveals a notable gap in the experimental data for the vibrational spectroscopic properties of the chemical compound This compound . Despite the relevance of both the thiophene and 1,3-dioxane moieties in various fields of chemical research, including materials science and medicinal chemistry, detailed experimental and theoretical analyses of the infrared (IR) and Raman spectra for this specific substituted compound are not presently available in published literature.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful, non-destructive method for elucidating the molecular structure of compounds. It provides a molecular fingerprint by probing the vibrational modes of functional groups. For a molecule such as this compound, a thorough spectroscopic investigation would be anticipated to reveal characteristic vibrational frequencies for the C-H, C-C, and C-S bonds of the thiophene ring, the C-O and C-C bonds of the 1,3-dioxane ring, and the C-Br bond.

Theoretical calculations, often performed using Density Functional Theory (DFT), are commonly employed to complement experimental data by predicting vibrational frequencies and aiding in the assignment of spectral bands to specific atomic motions within the molecule. While studies on related compounds, such as other brominated thiophenes or various 1,3-dioxane derivatives, are present in the literature, this specific combination of a 3-bromo-2-thienyl group and a 1,3-dioxane ring has not been the subject of a detailed vibrational spectroscopic study.

The acquisition of experimental IR and Raman spectra, coupled with theoretical calculations, would be invaluable for a complete structural characterization of this compound. Such research would contribute to a deeper understanding of the influence of the brominated thiophene substituent on the conformational properties and vibrational dynamics of the 1,3-dioxane ring system.

Due to the absence of specific research findings on the vibrational spectroscopy of this compound, the presentation of detailed data tables for IR and Raman frequencies and their corresponding assignments is not possible at this time. Further experimental research is required to fill this void in the scientific record.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 2-(3-Bromo-2-thienyl)-1,3-dioxane, these calculations focus on the frontier molecular orbitals, which govern its reactivity and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical hardness, and electronic excitation properties. mdpi.comresearchgate.net A large energy gap suggests high stability and low reactivity. researchgate.net

Density Functional Theory (DFT) is a common method used to calculate these energies. For instance, calculations on related thiophene (B33073) sulfonamide derivatives using DFT at the B3LYP/6-311G(d,p) level of theory have determined HOMO-LUMO gaps in the range of 3.44–4.65 eV. mdpi.com Similar calculations for imine derivatives of 3-bromothiophene (B43185) have yielded energy gaps around 4.93 to 5.07 eV. researchgate.net

While specific experimental or calculated values for this compound are not extensively documented in the available literature, the data below for related thiophene derivatives illustrate the typical outputs of such quantum chemical calculations.

| Compound (Illustrative Examples) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.78 | -2.13 | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative 2 | -6.34 | -2.90 | 3.44 | mdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | -6.57 | -1.64 | 4.93 | researchgate.net |

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict how a molecule will interact with other chemical species. nih.govunesp.br The spatial distribution of these orbitals indicates the most probable sites for chemical reactions.

Nucleophilic Attack : Regions of the molecule with a high LUMO density are susceptible to attack by nucleophiles.

Electrophilic Attack : Sites with high HOMO density are the likely targets for electrophiles.

For this compound, the HOMO is expected to be primarily localized on the electron-rich thiophene ring, while the LUMO may have significant contributions from the C-Br bond and the thiophene ring. rsc.org The electron-withdrawing nature of the bromine atom influences the electron distribution across the thiophene ring, affecting its reactivity in processes like cross-coupling reactions. nih.gov FMO analysis can thus provide a quantum chemical basis for understanding the regioselectivity observed in its reactions. nih.gov

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

DFT calculations are widely employed to determine the most stable three-dimensional structure of a molecule (geometry optimization) and to map its energy landscape. google.comnih.gov This involves finding the lowest energy conformation and exploring other stable or metastable structures.

The conformational flexibility of this compound is primarily due to two factors: the puckering of the 1,3-dioxane (B1201747) ring and the rotation around the single bond connecting the dioxane and thiophene rings.

Dioxane Ring Conformation : The 1,3-dioxane ring is not planar and typically adopts a stable chair conformation to minimize steric and torsional strain. Other conformations, such as twist-boat, are higher in energy.

Thiophene Ring Rotation : The orientation of the thiophene ring relative to the dioxane ring is defined by a dihedral angle.

Computational modeling can generate a potential energy profile by calculating the molecule's energy as a function of this dihedral angle and the puckering coordinates of the dioxane ring. This analysis identifies the global energy minimum conformation and the energy barriers to rotation or ring inversion. For the related compound 2-(3-bromo-2-thienyl)-1,3-dioxolane, NMR spectroscopy was used to analyze the non-planar conformation of the five-membered dioxolane ring, a type of analysis that is often complemented by DFT calculations to correlate structure with energy.

Reaction Pathway and Transition State Analysis

Computational chemistry is a vital tool for elucidating the step-by-step mechanisms of chemical reactions. acs.org By mapping the potential energy surface, these models can identify the most favorable reaction pathways, the structures of high-energy transition states, and the existence of any intermediates.

For this compound, computational modeling can provide critical insights into several key reaction types:

Synthesis : The formation of the dioxane ring is typically an acid-catalyzed acetalization. DFT calculations can model this process, identifying the transition states for the addition of the diol and the subsequent cyclization and dehydration steps, similar to how the Prins reaction mechanism has been investigated. beilstein-journals.org

Cross-Coupling Reactions : The bromine atom on the thiophene ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. nih.govmdpi.com Computational studies can model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to understand the factors controlling reaction efficiency and selectivity.

Ring Opening Reactions : The 1,3-dioxane ring acts as a protecting group for a carbonyl functionality. The acid-catalyzed hydrolysis to deprotect the carbonyl can be modeled to understand the reaction pathway and the stability of the intermediates involved.

These computational analyses provide a detailed picture of the reaction energetics, helping to rationalize experimental observations and predict the outcomes of new transformations.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Theoretical and computational chemistry provide powerful tools for predicting the outcomes of chemical reactions, offering insights into selectivity that can guide synthetic efforts. For a molecule like this compound, computational models can be employed to forecast both regioselectivity (which position on the molecule reacts) and stereoselectivity (the spatial orientation of the resulting bonds).

Regioselectivity

The regioselectivity of this compound is primarily dictated by the electronic properties of the substituted thiophene ring. The key reactive sites for further functionalization are the carbon-bromine bond at the C3 position and the two unsubstituted carbon atoms of the thiophene ring, C4 and C5. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the most likely site of reaction by analyzing various molecular properties.

Key factors influencing regioselectivity include:

Ground-State Electron Density: The bromine atom and the oxygen atoms of the dioxane group are electron-withdrawing, influencing the electron distribution across the thiophene ring. Calculations can map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

Frontier Molecular Orbitals (FMO): The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of electrophilic and nucleophilic attack, respectively. For electrophilic aromatic substitution, the reaction is expected to occur at the carbon atom with the largest HOMO coefficient.

Activation Energy Barriers: Computational models can simulate reaction pathways for substitution at different positions (e.g., C4 vs. C5) or for reactions involving the C-Br bond, such as in palladium-catalyzed cross-coupling reactions. mdpi.com By calculating the transition state energies for each potential pathway, the reaction with the lowest activation energy can be identified as the most favorable.

For instance, in a hypothetical electrophilic substitution reaction, DFT calculations could be used to compare the activation energies for the attack of an electrophile at the C4 and C5 positions. The results would likely show a preference for one position over the other due to the electronic influence of the adjacent bromo and dioxane substituents.

Table 1: Hypothetical DFT Calculation Results for Electrophilic Substitution on this compound

| Reaction Site | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C4-Position | 22.5 | Minor/Not Favored |

| C5-Position | 18.2 | Major Product |

Note: The data in this table is illustrative and represents the type of output generated from computational studies to predict regioselectivity. Actual values would require specific DFT calculations.

This predictive capability is crucial for planning synthetic routes, such as Suzuki-Miyaura cross-coupling reactions, where the palladium catalyst could oxidatively add to the C-Br bond, or for direct C-H functionalization at one of the vacant ring positions. mdpi.comconicet.gov.ar

Stereoselectivity

The 1,3-dioxane ring is a key source of stereochemical information and control. Unlike a planar aromatic ring, the 1,3-dioxane ring typically adopts a stable chair conformation to minimize steric strain. The bulky 3-bromo-2-thienyl group will preferentially occupy an equatorial position on the dioxane ring to avoid unfavorable 1,3-diaxial interactions.

Computational studies can predict stereoselective outcomes by:

Conformational Analysis: Calculating the relative energies of different conformers of the reactant and any reaction intermediates. The most stable conformation is often the one that proceeds to the major product.

Modeling Transition States: For reactions that create a new stereocenter, computational models can calculate the energies of the diastereomeric transition states. The transition state with the lower energy corresponds to the major stereoisomer that will be formed.

For example, if the dioxane ring were to be opened or if a reaction were to occur on a substituent of the dioxane ring itself, the pre-existing stereochemistry of the ring would direct the approach of incoming reagents. This principle is fundamental in asymmetric synthesis, where chiral auxiliaries (like a substituted dioxane) are used to induce stereoselectivity. While specific studies on this compound are not prevalent, the general principles of modeling stereoselective reactions are well-established and could be applied to understand its reactivity. rsc.org

2 3 Bromo 2 Thienyl 1,3 Dioxane As a Building Block in Complex Molecular Architectures

Synthesis of Functionalized Thiophene (B33073) Oligomers and Polymers

The development of functionalized thiophene-based oligomers and polymers is a cornerstone of modern materials chemistry, with applications ranging from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs). The unique electronic properties of polythiophenes, such as their conductivity upon doping, are highly dependent on their structure, including regioregularity and the nature of their substituents. 2-(3-Bromo-2-thienyl)-1,3-dioxane is a precursor that allows for the introduction of a latent formyl group into the polymer backbone, which can be subsequently modified to tune the material's properties.

Electroactive and Photoactive Materials Precursors

The synthesis of electroactive and photoactive materials often relies on the creation of conjugated polymer backbones. The bromine atom on the this compound moiety is strategically positioned for participation in metal-catalyzed cross-coupling reactions, which are instrumental in forming the carbon-carbon bonds necessary for extending conjugation. For instance, in Kumada cross-coupling, the bromo-thienyl derivative can be converted into a Grignard reagent and subsequently polymerized using a nickel catalyst. This method is a well-established route to regioregular poly(3-substituted-thiophenes). cmu.edu

Similarly, Stille and Suzuki cross-coupling reactions are powerful tools for the synthesis of well-defined thiophene-based polymers and oligomers. In a typical Stille coupling scenario, the bromo-thienyl precursor would be reacted with an organostannane derivative in the presence of a palladium catalyst. researchgate.net For a Suzuki coupling, the corresponding boronic acid or ester derivative would be employed. researchgate.net The presence of the 1,3-dioxane (B1201747) protected aldehyde allows for these polymerization reactions to proceed without interference from a reactive aldehyde group. Post-polymerization, the acetal (B89532) can be hydrolyzed to reveal the aldehyde, which can then be used for further functionalization, for example, through condensation reactions to attach other photoactive or electroactive moieties.

The resulting polymers, possessing a backbone with pendant aldehyde groups, are precursors to materials with tailored electronic and optical properties. The aldehyde functionality can be converted into a variety of other groups, such as cyano-vinylenes, which can act as electron-accepting units, thereby creating donor-acceptor systems within the polymer structure. Such systems are crucial for applications in organic solar cells and light-emitting diodes. google.com

Table 1: Representative Cross-Coupling Reactions for the Polymerization of Thiophene Derivatives

| Coupling Reaction | Monomer 1 | Monomer 2 | Catalyst System | Resulting Polymer Type |

| Kumada | 2-Bromo-3-alkylthiophene (Grignard) | - | Ni(dppp)Cl₂ | Poly(3-alkylthiophene) |

| Stille | 2-Bromo-3-alkylthiophene | Organostannane | Pd(PPh₃)₄ | Conjugated Polymer |

| Suzuki | 2-Bromo-3-alkylthiophene | Boronic Acid/Ester | Pd(0) catalyst, Base | Conjugated Polymer |

Scaffold for Novel Heterocyclic Ring Systems

Beyond linear or branched polymers, this compound serves as a valuable scaffold for the synthesis of novel heterocyclic ring systems, particularly those containing fused thiophene units. These fused systems are of great interest due to their rigid, planar structures which can facilitate enhanced intermolecular π-π stacking and, consequently, improved charge transport properties in organic electronic devices.

Construction of Fused Thiophene Systems

The construction of fused thiophene rings, such as thieno[3,2-b]thiophene (B52689) or thieno[2,3-b]thiophene, often involves intramolecular cyclization reactions. The bifunctional nature of this compound provides a strategic starting point for such syntheses. For example, the bromine atom can undergo a metal-halogen exchange to generate a lithiated species. This nucleophilic center can then be reacted with an appropriate electrophile to introduce a side chain. Subsequent manipulation of this side chain and deprotection of the aldehyde can set the stage for an intramolecular condensation or cyclization reaction to form a second thiophene ring fused to the first.

A plausible synthetic route could involve the initial conversion of the bromo-thienyl derivative to a more reactive organometallic species, followed by the introduction of a group containing a thioacetate (B1230152) or a similar sulfur-containing moiety. Deprotection of the 1,3-dioxane would then yield a 2-formyl-3-substituted thiophene. An intramolecular cyclization, promoted by a suitable reagent, would lead to the formation of a thieno[3,2-b]thiophene derivative. The synthesis of thieno[3,2-b]thiophene and its isomers has been achieved through various methods, including those that start from functionalized 3-bromothiophenes. orgsyn.org

Another approach involves intramolecular C-H arylation, where a palladium catalyst promotes the formation of a new carbon-carbon bond between the thiophene ring and an appended aryl group. clockss.org Starting with this compound, the bromine could be replaced with an aryl group bearing a reactive C-H bond in a suitable position for cyclization onto the thiophene ring, leading to a fused polycyclic aromatic system.

Table 2: Synthetic Strategies for Fused Thiophene Systems from Functionalized Thiophenes

| Starting Material Type | Key Reaction | Fused System | Reference Analogy |

| 3-Bromothiophene (B43185) derivative | Lithiation, reaction with disulfide, cyclization | Thieno[3,2-b]thiophene | mdpi.com |

| Thiophene-3-carbaldehyde acetal | Lithiation, sulfur insertion, cyclization | Thieno[2,3-b]thiophene | mdpi.com |

| 3-(Bromomethyl)thiophene derivative | Intramolecular C-H arylation | Fused tricyclic thiophene | clockss.org |

Precursor in the Synthesis of Advanced Organic Materials

The versatility of this compound extends to its role as a precursor in the broader synthesis of advanced organic materials. The ability to selectively unmask a reactive aldehyde functionality after performing chemistry at the bromine-bearing position is a powerful synthetic tool. This allows for the incorporation of the thienyl moiety into a wide array of molecular architectures, from discrete small molecules with specific optoelectronic properties to complex, multi-component systems for applications in sensing and bioimaging. researchgate.net

For instance, after coupling reactions at the 3-position to create a larger conjugated system, the deprotection of the dioxane group yields a formyl-substituted oligothiophene or other extended π-system. This aldehyde can then undergo a variety of condensation reactions, such as Knoevenagel or Wittig reactions, to introduce groups that can fine-tune the electronic and photophysical properties of the final material. These modifications can lead to materials with strong non-linear optical responses, enhanced fluorescence, or specific sensing capabilities. core.ac.uk

The synthesis of diarylethene-based photoswitches is another area where such precursors are valuable. The thiophene rings form the core of many diarylethene photochromic compounds. By using this compound, it is possible to construct unsymmetrical diarylethenes where one of the thiophene units is functionalized post-cyclization precursor assembly. This allows for the creation of sophisticated molecular machines and memory elements. mdpi.com

In essence, the strategic placement of a stable, yet readily cleavable, protecting group for a reactive aldehyde, alongside a versatile halogen handle for carbon-carbon bond formation, establishes this compound as a key enabler in the rational design and synthesis of the next generation of advanced organic materials.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Methods for its Functionalization

The bromine atom on the thiophene (B33073) ring is a prime site for functionalization, traditionally via cross-coupling reactions. Future research could focus on developing more efficient, selective, and sustainable catalytic methods.

Advanced Cross-Coupling Strategies: While Suzuki-Miyaura and Stille couplings are established methods for functionalizing bromothiophenes numberanalytics.comjcu.edu.aursc.org, future work could explore novel palladium, nickel, or copper catalysts. Research into ligands that enhance catalytic activity, broaden the substrate scope to include base-sensitive functional groups, and allow for reactions under milder, even ambient, conditions is a significant avenue. jcu.edu.au For instance, developing catalytic systems that are effective for sterically hindered coupling partners would be highly valuable.

C-H Activation/Functionalization: A more atom-economical approach involves the direct C-H activation of the thiophene ring. numberanalytics.com Research could target the development of catalysts that selectively activate the C-H bonds at positions 4 or 5 of the 2-(3-Bromo-2-thienyl)-1,3-dioxane ring, leaving the C-Br bond intact for subsequent transformations. This would provide a powerful tool for sequential, site-selective derivatization.

Photocatalysis: Visible-light-mediated photocatalysis offers a green alternative to traditional transition-metal catalysis. Investigating photocatalytic systems for coupling reactions, borylation, or other transformations at the C-Br bond could lead to more sustainable synthetic routes with unique reactivity profiles.

A summary of potential catalytic methods is presented in Table 1.

Table 1: Potential Catalytic Functionalization Strategies| Catalytic Method | Target Position | Potential Transformation | Research Goal |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C3 (via C-Br bond) | Arylation, Vinylation | Develop catalysts for milder conditions and sterically demanding substrates. jcu.edu.au |

| Stille Coupling | C3 (via C-Br bond) | Stannylation, Arylation | Explore alternative, less toxic organotin reagents or in-situ generation methods. numberanalytics.com |

| C-H Activation | C4 or C5 | Direct Arylation, Alkylation | Design regioselective catalysts to functionalize C-H bonds without affecting the C-Br bond. numberanalytics.com |

| Borylation | C3 (via C-Br bond) | Synthesis of boronic esters | Optimize palladium-catalyzed borylation for substrates with diverse functional groups. researchgate.net |

| Photocatalysis | C3 (via C-Br bond) | Various C-C/C-X couplings | Develop novel light-driven reactions as a sustainable alternative. mdpi.com |

Investigation of Non-Traditional Reaction Media for Synthesis and Transformation

Moving beyond conventional organic solvents is a key goal in green chemistry. The synthesis and subsequent reactions of this compound could be significantly advanced by exploring alternative reaction media.

Deep Eutectic Solvents (DES): Deep eutectic solvents, such as those based on choline (B1196258) chloride and a hydrogen bond donor like malonic acid, have shown promise for reactions like acetalization. unito.it Investigating the use of DES for the synthesis of the title compound or its subsequent functionalization could offer benefits like recyclability, low cost, and enhanced reaction rates.

Mechanochemistry: Solvent-free synthesis through mechanochemical methods, such as ball milling, represents a paradigm shift in chemical synthesis. acs.org Developing mechanochemical protocols for the cross-coupling or functionalization reactions of this compound could dramatically reduce solvent waste and potentially access novel reactivity.

Aqueous Systems: While many organometallic reactions are water-sensitive, the development of water-soluble catalysts and surfactant-based micellar catalysis could enable functionalization reactions to be performed in water, the most environmentally benign solvent. thieme-connect.de

Exploration of its Role in Supramolecular Chemistry or Self-Assembly

Thiophene-based molecules are renowned for their ability to form well-ordered, functional supramolecular structures. thieme-connect.comrsc.orgnih.gov The unique substitution pattern of this compound makes it an intriguing candidate for the design of novel self-assembling systems.

Building Block for Covalent Organic Frameworks (COFs): After converting the bromo-substituent to a different linking group (e.g., a boronic acid), this molecule could serve as a bent building block for creating porous 2D or 3D COFs. mdpi.com The inherent structure could lead to materials with unique pore sizes and electronic properties, suitable for applications in gas storage or catalysis.

Host-Guest Chemistry: Thiophene-containing macrocycles have potential in host-guest chemistry. numberanalytics.com Derivatives of this compound could be incorporated into larger macrocyclic structures. The thiophene unit can participate in π-stacking interactions, while the oxygen atoms of the dioxane ring could act as hydrogen bond acceptors, leading to selective binding of guest molecules.

Liquid Crystals and Organic Conductors: By elaborating the structure, for example, by creating oligomeric or polymeric derivatives through coupling reactions, it may be possible to design novel liquid crystalline materials or organic semiconductors. The interplay between the electron-rich thiophene ring and substituents could be tuned to achieve desired electronic and self-assembly properties.

Advanced Computational Studies on its Excited States and Photoreactivity

Computational chemistry provides powerful insights into molecular properties that are difficult to probe experimentally. For this compound and its derivatives, computational studies could guide synthetic efforts.

Excited State Dynamics: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to model the electronic absorption and emission spectra, as well as the photophysical properties of potential derivatives. semanticscholar.org This is particularly relevant for designing molecules for applications in organic electronics, such as OLEDs.

Photoreactivity and Bond Dissociation: Computational studies can predict the likelihood of photochemical reactions. For instance, calculations could compare the C-Br bond dissociation energy with that of other bonds upon photoexcitation, providing insight into its potential as a photochemically-labile protecting group or a photo-initiator. psu.edu Studies have shown that iodo-thienyl derivatives are often more photoreactive than their bromo counterparts, a hypothesis that could be computationally explored for this specific system. psu.edu

Conformational Analysis: The 1,3-dioxane (B1201747) ring is not planar. Advanced computational modeling can predict the preferred conformations of the molecule and its derivatives and how these conformations influence reactivity and intermolecular interactions, which is crucial for designing self-assembling systems or enzyme inhibitors.

Design and Synthesis of Derivatives with Tunable Reactivity for Specific Applications

The true value of this compound lies in its potential as a scaffold for creating a diverse library of new molecules with tailored properties.

Materials Science: By replacing the bromine with various π-conjugated groups via cross-coupling, a range of derivatives with tunable optical and electronic properties can be synthesized. rsc.orgmdpi.com After deprotection of the dioxane group to reveal the aldehyde, further condensation reactions can extend the conjugation, leading to novel dyes, sensors, or materials for organic photovoltaics.

Medicinal Chemistry: The thiophene ring is a common scaffold in medicinal chemistry. mdpi.com The title compound is an ideal starting point for synthesizing derivatives for biological screening. The bromine can be replaced with pharmacologically relevant moieties, and the aldehyde (post-deprotection) can be converted into imines, hydrazones, or other functional groups to create compounds with potential antimicrobial or anticancer activity. mdpi.com

Asymmetric Catalysis: The aldehyde functionality, once deprotected, can be used to attach the thiophene scaffold to chiral auxiliaries or catalyst backbones. The resulting chiral ligands could be explored in asymmetric catalysis, where the thiophene ring could play a key role in coordinating to a metal center and influencing the stereochemical outcome of a reaction.

A summary of potential applications for synthesized derivatives is presented in Table 2.

Table 2: Potential Applications of Designed Derivatives| Application Area | Key Functionalization | Target Derivative Class | Potential Use |

|---|---|---|---|

| Materials Science | Cross-coupling at C3 | π-conjugated oligomers/polymers | Organic semiconductors, OLEDs, sensors. rsc.org |

| Medicinal Chemistry | Substitution at C3, aldehyde modification | Heterocyclic hydrazones, amides | Antimicrobial, anticancer agents. mdpi.com |

| Asymmetric Catalysis | Aldehyde deprotection & condensation | Chiral thienyl-imine ligands | Ligands for enantioselective metal catalysis. |

| Supramolecular Chemistry | Dimerization/Oligomerization | Macrocycles, Cages | Host-guest systems, molecular recognition. numberanalytics.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.